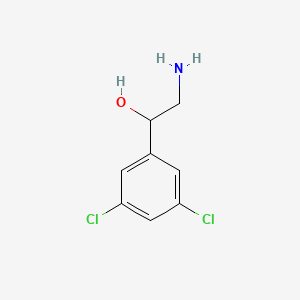

2-Amino-1-(3,5-dichlorophenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(3,5-dichlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8,12H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDAVNPCXAGELD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396347 | |

| Record name | 2-amino-1-(3,5-dichlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78982-78-2 | |

| Record name | 2-amino-1-(3,5-dichlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Amino-1-(3,5-dichlorophenyl)ethanol

This guide provides an in-depth exploration of the synthetic pathways leading to 2-Amino-1-(3,5-dichlorophenyl)ethanol, a crucial building block in pharmaceutical and chemical research. Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, offers detailed experimental protocols, and presents a critical analysis of the synthetic strategies.

Introduction: Significance of this compound

This compound and its derivatives are of significant interest in medicinal chemistry. The structural motif of a phenylethanolamine is found in numerous biologically active compounds. The specific substitution pattern of the dichlorophenyl ring and the amino alcohol functionality imparts unique pharmacological properties, making it a valuable intermediate for the synthesis of novel therapeutic agents. This guide will focus on the prevalent and efficient methods for its preparation, providing both theoretical understanding and practical, field-proven insights.

Core Synthesis Strategy: Reduction of an α-Aminoketone Precursor

The most common and efficient route to this compound involves the reduction of the corresponding α-aminoketone, 2-amino-1-(3,5-dichlorophenyl)ethanone. This strategy is favored due to the ready availability of the starting materials and the high yields achievable. The key transformation is the reduction of a carbonyl group to a hydroxyl group, which can be accomplished using various reducing agents.

Diagram of the Core Synthesis Pathway

Caption: General overview of the synthesis of this compound.

Method 1: Sodium Borohydride Reduction

A widely employed and practical method for the reduction of the ketone precursor is the use of sodium borohydride (NaBH₄). This reagent is a mild and selective reducing agent, well-suited for the conversion of ketones to alcohols in the presence of other functional groups.

Experimental Protocol: NaBH₄ Reduction

-

Dissolution: Dissolve 1-(4-amino-3,5-dichlorophenyl)ethanone (1.03 g, 5 mmol) in anhydrous methanol (25 ml) at room temperature.[1]

-

Addition of Reducing Agent: To the stirred solution, add sodium borohydride (0.227 g, 6 mmol).[1]

-

Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting ketone is no longer observed.[1]

-

Work-up: Once the reaction is complete, evaporate the solvent under reduced pressure to obtain the crude product.[1]

-

Purification: Purify the crude product by flash column chromatography using a mixture of n-hexane and ethyl acetate (8:1) as the eluent. This will afford the pure this compound as a colorless compound.[1]

Causality and Expertise Insights

The choice of methanol as a solvent is critical as it is a protic solvent that facilitates the hydride transfer from the borohydride to the carbonyl carbon. The slight excess of NaBH₄ ensures the complete conversion of the starting material. Monitoring by TLC is a standard and efficient technique to determine the reaction endpoint, preventing over-reduction or incomplete reaction. Flash column chromatography is a robust purification method for removing unreacted starting material and any byproducts.

Method 2: Catalytic Hydrogenation

An alternative approach involves the catalytic hydrogenation of the aminoketone precursor. This method utilizes hydrogen gas in the presence of a metal catalyst, such as platinum oxide. A key finding is that the reaction proceeds efficiently under mild conditions with the addition of a promoter.[2]

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: In a suitable hydrogenation vessel, combine 2-t-butylamino-4'-amino-3',5'-dichloroacetophenone hydrochloride (1.0 g), stannous chloride (0.05 g), and platinum oxide (0.25 g) in ethanol (25 ml).[2]

-

Hydrogenation: Vigorously agitate the mixture at room temperature under a hydrogen atmosphere with an initial pressure of 4.78 kg cm⁻² (68 psig).[2]

-

Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete in about 16 hours. The absence of the starting material can be confirmed by thin-layer chromatography (silica gel; eluent: 0.5% aq. NH₃/5% MeOH/CH₂Cl₂).[2]

-

Catalyst Removal: Filter off the catalyst from the reaction mixture.[2]

-

Isolation: Evaporate the filtrate to dryness under vacuum.[2]

-

Purification: Dissolve the residue in water, make the solution alkaline with 10% sodium hydroxide, and then extract the product with methylene chloride (3 x 25 ml).[2]

Trustworthiness and Self-Validating System

The inclusion of a promoter like stannous chloride is crucial for the success of this reaction under mild conditions. Without it, the reaction either does not proceed or gives a very low yield of the desired product.[2] The monitoring of hydrogen uptake provides a real-time indication of the reaction's progress, and the subsequent TLC analysis validates its completion. The work-up procedure involving an acid-base extraction ensures the isolation of the basic amino alcohol product in a pure form.

Diagram of the Experimental Workflow

Caption: Step-by-step workflow for the sodium borohydride reduction method.

Quantitative Data Summary

| Method | Reducing Agent | Solvent | Yield | Purity | Reference |

| Sodium Borohydride Reduction | NaBH₄ | Methanol | 89.6% | High (after chromatography) | [1] |

| Catalytic Hydrogenation | H₂/PtO₂ with SnCl₂ | Ethanol | Not specified | High (after extraction) | [2] |

Synthesis of the Precursor: 4'-Amino-3',5'-dichloroacetophenone

The starting ketone, 4'-Amino-3',5'-dichloroacetophenone, can be synthesized via the chlorination of 4-aminoacetophenone.[3]

Experimental Protocol: Chlorination

-

Dissolution: Dissolve 4-aminoacetophenone in 80% acetic acid.

-

Chlorination: Add a solution of chlorine in glacial acetic acid to the dissolved starting material at 5°C.

-

Precipitation: After the addition is complete, pour the reaction mixture into ice water to precipitate the crude product.

-

Isolation: Filter the precipitate and wash it with water.

-

Recrystallization: Recrystallize the crude product from ethanol to obtain pure 4'-Amino-3',5'-dichloroacetophenone.[3]

Asymmetric Synthesis Considerations

For many pharmaceutical applications, a specific stereoisomer of this compound is required. This can be achieved through several strategies:

-

Asymmetric Reduction: Employing a chiral reducing agent or a catalyst can directly produce the desired enantiomer.[4][5]

-

Optical Resolution: Synthesizing the racemic mixture and then separating the enantiomers using a chiral resolving agent.[6]

-

Biocatalysis: Utilizing enzymes, such as ketoreductases, can offer high enantioselectivity under mild reaction conditions.[4]

The choice of method depends on factors such as the desired enantiomeric excess, scalability, and cost-effectiveness.

Conclusion

The synthesis of this compound is a well-established process with the reduction of the corresponding α-aminoketone being the most direct and efficient route. Both sodium borohydride reduction and catalytic hydrogenation are viable methods, each with its own set of advantages. For the production of enantiomerically pure compounds, asymmetric synthesis or resolution techniques are necessary. This guide provides the fundamental knowledge and practical protocols for the successful synthesis of this important chemical intermediate.

References

Sources

- 1. 1-(4-Amino-3,5-dichlorophenyl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US4461914A - Method for the preparation of 1-(4'-amino-3',5'-dichlorophenyl)-2-alkyl(or dialkyl)aminoethanols - Google Patents [patents.google.com]

- 3. Trustworthy Manufacturer Supply Wholesale 37148-48-4 with Efficient Shipping [ankono.com]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

"physicochemical properties of 2-Amino-1-(3,5-dichlorophenyl)ethanol"

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-1-(3,5-dichlorophenyl)ethanol

Executive Summary

This document provides a comprehensive technical overview of the physicochemical properties of this compound. As a chiral amino alcohol containing a dichlorinated phenyl ring, this compound represents a valuable building block in medicinal chemistry and drug development. Its structural motifs are present in various biologically active molecules, making a thorough understanding of its properties essential for its application in synthesis and biological screening. This guide synthesizes available data on core physicochemical parameters, spectroscopic characteristics, synthetic methodologies, and chemical reactivity. Where direct experimental data for the title compound is not available, insights are drawn from closely related structural analogs to provide a robust predictive framework for researchers. Methodologies for experimental determination of these properties are detailed to provide a self-validating system for laboratory work.

Introduction and Molecular Identity

This compound is an organic compound featuring a phenyl ring substituted with two chlorine atoms at the 3 and 5 positions, and an aminoethanol side chain. The presence of both a hydroxyl (-OH) and an amino (-NH2) group, combined with the lipophilic dichlorophenyl moiety, imparts a unique combination of properties relevant to its interaction with biological systems. The molecule possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two distinct enantiomers, (R) and (S), a critical consideration in pharmacology.

Key Identifiers:

-

IUPAC Name: 2-Amino-1-(3,5-dichlorophenyl)ethan-1-ol

-

Molecular Formula: C₈H₉Cl₂NO

-

Molecular Weight: 206.07 g/mol

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The interplay between the hydrophilic amino and hydroxyl groups and the hydrophobic dichlorophenyl ring governs the compound's behavior in various environments.

| Property | Value / Prediction | Significance in Drug Development |

| Molecular Weight | 206.07 g/mol | Influences diffusion rates and compliance with Lipinski's Rule of Five. |

| Physical State | Predicted to be a solid at room temperature. | Affects handling, formulation, and storage requirements. |

| Melting Point | No data available. Likely >100 °C. | Defines purity, stability, and choice of formulation processes. |

| Solubility | Predicted to be sparingly soluble in water, soluble in alcohols (methanol, ethanol) and polar aprotic solvents (DMSO, DMF). | Crucial for developing both aqueous and non-aqueous formulations; impacts bioavailability. |

| pKa | Predicted ~8.5-9.5 (for the conjugate acid, -NH₃⁺). | Governs the ionization state at physiological pH, affecting receptor binding, solubility, and membrane permeability. |

| LogP | Predicted to be in the range of 2.0-3.0. | Indicates lipophilicity and the ability to cross biological membranes. |

Solubility Profile: A Balance of Forces

The solubility of this compound is dictated by two opposing features: the polar amino and hydroxyl groups that can form hydrogen bonds with water, and the large, nonpolar dichlorophenyl group that favors dissolution in organic solvents. The presence of chlorine atoms enhances its lipophilicity.[1]

Insight-Driven Experimental Protocol: Determining Aqueous Solubility (Shake-Flask Method)

The shake-flask method (OECD Guideline 105) is the gold standard for determining water solubility, as it allows the system to reach thermodynamic equilibrium.

-

Preparation: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed, clean flask.

-

Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a prolonged period (24-48 hours) to ensure equilibrium is reached. The choice of 37 °C is critical for mimicking physiological conditions.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. Centrifuge the sample at high speed to ensure all suspended particles are removed from the supernatant. This step is crucial to avoid overestimation of solubility.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Validation: The experiment should be repeated at least in triplicate to ensure reproducibility. The presence of solid material at the end of the experiment confirms that a saturated solution was achieved.

Acid-Base Properties (pKa)

The primary amine group (-NH₂) is basic and will be protonated (-NH₃⁺) in acidic to neutral solutions. The pKa value defines the pH at which 50% of the molecules are in their ionized form. This is paramount for predicting its behavior in different compartments of the body, such as the stomach (low pH) and the intestine (higher pH). The electron-withdrawing nature of the dichlorophenyl ring is expected to slightly decrease the basicity of the amino group compared to a non-aromatic analogue.

Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve a sample of the compound in a mixed solvent system (e.g., methanol/water) if aqueous solubility is low.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been neutralized. Specialized software can be used to calculate the pKa from the titration curve, providing higher accuracy.

Spectroscopic and Structural Characterization

Unambiguous identification and purity assessment require a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is predicted to show distinct signals:

-

Aromatic Region (δ 7.0-7.5 ppm): Signals corresponding to the three protons on the dichlorophenyl ring.

-

Methine Proton (δ ~4.8-5.2 ppm): A multiplet for the proton on the chiral carbon (-CH(OH)-).

-

Methylene Protons (δ ~2.8-3.2 ppm): Signals for the two protons adjacent to the amino group (-CH₂-NH₂).

-

Exchangeable Protons: Broad signals for the -OH and -NH₂ protons, which can be confirmed by a D₂O exchange experiment.

-

-

¹³C NMR: The carbon spectrum will complement the proton data, showing:

-

Aromatic Carbons (δ ~120-145 ppm): Signals for the six carbons of the phenyl ring, including two attached to chlorine.

-

Hydroxyl-bearing Carbon (δ ~70-75 ppm): The signal for the chiral carbon.

-

Amine-bearing Carbon (δ ~45-50 ppm): The signal for the methylene carbon.

-

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present.

-

O-H Stretch (3200-3400 cm⁻¹): A strong, broad band characteristic of the alcohol's hydroxyl group, broadened by hydrogen bonding.

-

N-H Stretch (3300-3500 cm⁻¹): Two sharp to medium peaks typical for a primary amine (-NH₂).

-

C-H Stretch (2850-3100 cm⁻¹): Signals for both aliphatic and aromatic C-H bonds.

-

C=C Stretch (1450-1600 cm⁻¹): Absorptions from the aromatic ring.

-

C-O Stretch (1050-1200 cm⁻¹): A strong band indicating the C-O bond of the secondary alcohol.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and gain structural information from fragmentation patterns.

-

Molecular Ion (M⁺): A cluster of peaks around m/z 205, 207, and 209 due to the isotopic distribution of the two chlorine atoms (³⁵Cl and ³⁷Cl), with an expected intensity ratio of approximately 9:6:1.

-

Key Fragments: Common fragmentation pathways would include the loss of water (M-18), loss of an aminomethyl radical (•CH₂NH₂), and cleavage of the C-C bond between the chiral center and the ring.

X-ray Crystallography

While no crystal structure for this compound is publicly available, the structure of a closely related isomer, 1-(4-Amino-3,5-dichlorophenyl)ethanol , has been reported.[2] Analysis of this analog provides valuable insights into molecular conformation and intermolecular interactions that are likely conserved.

Crystal Data for 1-(4-Amino-3,5-dichlorophenyl)ethanol[2]:

-

Crystal System: Monoclinic

-

Space Group: C2/c

-

Key Interactions: The crystal structure reveals that molecules are linked via N—H⋯O hydrogen bonds.[2] Aromatic π–π stacking is also observed, with a centroid–centroid distance of 3.48 Å, stabilizing the crystal packing. This type of hydrogen bonding and stacking is highly probable for the title compound as well and would be a key driver of its solid-state properties.

Synthesis and Chemical Reactivity

Understanding the synthesis is key to controlling purity and yield. Amino alcohols like the title compound are typically synthesized via the reduction of the corresponding α-aminoketone.

Proposed Synthetic Pathway: Ketone Reduction

The most direct route involves the reduction of 2-Amino-1-(3,5-dichlorophenyl)ethan-1-one. The choice of reducing agent is critical for controlling selectivity and ensuring safety. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for reducing ketones without affecting other functional groups.[2]

Caption: Workflow for the synthesis of this compound.

Detailed Synthetic Protocol

-

Dissolution: Dissolve 1.0 equivalent of 2-Amino-1-(3,5-dichlorophenyl)ethan-1-one in anhydrous methanol (approx. 25 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stirrer.[2]

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.2 equivalents) slowly in small portions to control the exothermic reaction and hydrogen gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible.[2]

-

Workup: Carefully quench the reaction by slowly adding water or dilute HCl to neutralize excess NaBH₄. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Evaporate the solvent to yield the crude product. Purify the residue using flash column chromatography on silica gel to obtain the pure this compound.[2]

Chemical Reactivity

-

Amino Group: As a primary amine, it can undergo standard reactions such as acylation, alkylation, and Schiff base formation.

-

Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding ketone using reagents like potassium permanganate or PCC.[1] It can also be converted to esters or ethers.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.[5]

Conclusion

This compound is a chiral molecule whose physicochemical profile is defined by the duality of its hydrophilic and lipophilic moieties. Its predicted solubility, pKa, and lipophilicity make it an intriguing candidate for further investigation in drug discovery programs. The well-established synthetic route via ketone reduction allows for accessible production for research purposes. The spectroscopic and analytical protocols outlined in this guide provide a framework for its unambiguous characterization, ensuring the scientific integrity required for advanced research and development.

References

-

ResearchGate. (2011). 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol. Available at: [Link]

-

Miljøstyrelsen. (n.d.). Selected amines and amino alcohols. Available at: [Link]

-

University of Calgary. (n.d.). Sample IR spectra. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol. Available at: [Link]

-

NIH National Center for Biotechnology Information. (n.d.). 1-(4-Amino-3,5-dichlorophenyl)ethanol. Available at: [Link]

-

Sci-Hub. (2011). 1-(4-Amino-3,5-dichlorophenyl)ethanol. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Amino-2-(3,5-dichlorophenyl)ethanol: Synthesis, Characterization, and Potential Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Isomeric Landscape of Dichlorinated Phenylethanolamines

The precise structural arrangement of atoms within a molecule is paramount in determining its chemical and biological properties. This guide focuses on 2-Amino-2-(3,5-dichlorophenyl)ethanol , a dichlorinated phenylethanolamine derivative. It is crucial to distinguish this compound from its isomers, such as 2-Amino-1-(3,5-dichlorophenyl)ethanol, as the position of the amino and hydroxyl groups on the ethyl chain, and the substitution pattern on the phenyl ring, fundamentally alters the molecule's characteristics and potential applications. This guide will provide a comprehensive overview of the synthesis, analytical characterization, and known applications of 2-Amino-2-(3,5-dichlorophenyl)ethanol , a compound with the CAS Number 372144-00-8 [1]. Its hydrochloride salt is identified by the CAS Number 2061980-48-9 [2][3].

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is the foundation of its application in research and development.

| Property | Value | Source |

| CAS Number | 372144-00-8 | |

| Molecular Formula | C₈H₉Cl₂NO | |

| Molecular Weight | 206.07 g/mol | |

| IUPAC Name | 2-amino-2-(3,5-dichlorophenyl)ethanol | |

| SMILES | C1=C(C=C(C=C1Cl)Cl)C(CO)N | |

| InChI Key | LRORZXIRKBZZAG-UHFFFAOYSA-N |

Synthesis Methodologies: A Step-by-Step Approach

The synthesis of chiral amino alcohols is a critical area of organic chemistry, often requiring stereoselective methods to obtain the desired enantiomer. While specific synthesis routes for 2-Amino-2-(3,5-dichlorophenyl)ethanol are not extensively detailed in publicly available literature, a general and plausible synthetic pathway can be extrapolated from established methods for similar compounds. A common approach involves the reduction of an α-amino ketone precursor.

Experimental Protocol: A Plausible Retrosynthetic Approach

This protocol outlines a likely two-step synthesis starting from 3,5-dichloroacetophenone.

Step 1: α-Amination of 3,5-dichloroacetophenone

The first step would involve the introduction of an amino group at the α-position of the ketone. This can be achieved through various methods, such as α-halogenation followed by nucleophilic substitution with an amine source.

Step 2: Stereoselective Reduction of the α-Amino Ketone

The resulting 2-amino-1-(3,5-dichlorophenyl)ethanone would then be reduced to the corresponding amino alcohol. The choice of reducing agent is critical for controlling the stereochemistry of the final product. Biocatalytic reductions using ketoreductases are often employed for high enantioselectivity.

Caption: Plausible synthetic workflow for this compound.

Analytical Characterization: Ensuring Purity and Identity

The definitive identification and purity assessment of 2-Amino-2-(3,5-dichlorophenyl)ethanol are crucial for its use in any research or development setting. A combination of spectroscopic and chromatographic techniques is essential.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for assessing the purity of pharmaceutical intermediates and active ingredients. A reversed-phase HPLC method would be suitable for this compound.

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid)

-

Detection: UV at 220 nm and 254 nm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

This method would allow for the separation of the target compound from starting materials, by-products, and other impurities. Method validation according to ICH guidelines is necessary for use in a regulated environment[4].

Mass Spectrometry (MS)

Coupling HPLC with a mass spectrometer (LC-MS) provides definitive identification by determining the molecular weight of the compound and its fragments. For 2-Amino-2-(3,5-dichlorophenyl)ethanol, the expected [M+H]⁺ ion would be at m/z 206.0134, and the [M+Na]⁺ ion at m/z 227.9953[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of organic molecules. The spectra would provide detailed information about the chemical environment of each proton and carbon atom, confirming the substitution pattern on the phenyl ring and the arrangement of the amino and hydroxyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups, such as the O-H and N-H stretching vibrations of the alcohol and amine groups, and the characteristic absorptions of the dichlorinated aromatic ring.

Potential Applications in Drug Discovery and Development

While specific biological activities of 2-Amino-2-(3,5-dichlorophenyl)ethanol are not widely reported, its structural motifs are present in various pharmacologically active molecules. Phenylethanolamines are a well-known class of compounds that interact with adrenergic receptors. For example, related compounds are used as β2-agonists[6].

The dichlorophenyl moiety is also a common feature in many drugs, often enhancing their lipophilicity and metabolic stability. Therefore, 2-Amino-2-(3,5-dichlorophenyl)ethanol represents a valuable chiral building block for the synthesis of novel pharmaceutical candidates. Its potential as a precursor for analogues of existing drugs or as a scaffold for new chemical entities warrants further investigation in medicinal chemistry programs.

Caption: Potential applications and research directions for 2-Amino-2-(3,5-dichlorophenyl)ethanol.

Conclusion and Future Perspectives

2-Amino-2-(3,5-dichlorophenyl)ethanol is a chiral molecule with significant potential as a building block in drug discovery. This guide has provided a comprehensive overview of its identification, plausible synthetic routes, and analytical characterization methods. While its specific pharmacological profile remains to be fully elucidated, its structural relationship to known bioactive compounds suggests that it is a promising starting point for the development of novel therapeutics. Further research into its stereoselective synthesis and biological evaluation is warranted to unlock its full potential in medicinal chemistry.

References

-

Lead Sciences. 2-Amino-2-(3,5-dichlorophenyl)ethanol hydrochloride. [Link]

-

Sharma, D. (2026). A Critical Review on Analytical Methods for Quantification of Ketoconazole and Clindamycin in Bulk and Pharmaceutical Formulations. International Journal of Pharmaceutical Sciences, 4(1), 2124-2137. [Link]

-

PubChem. 2-amino-2-(3,5-dichlorophenyl)ethanol. [Link]

-

ResearchGate. Synthesis of 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one (2) and 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-ol (3) from commercial 1-(4-amino-3,5-dichlorophenyl)ethan-1-one (1). [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 2-Amino-2-(3,5-dichlorophenyl)ethanol hydrochloride - Lead Sciences [lead-sciences.com]

- 3. 2-amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride | 2061980-48-9 [sigmaaldrich.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. PubChemLite - 2-amino-2-(3,5-dichlorophenyl)ethanol (C8H9Cl2NO) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-Amino-1-(3,5-dichlorophenyl)ethanol: A Technical Guide

Introduction

2-Amino-1-(3,5-dichlorophenyl)ethanol is a substituted phenylethanolamine derivative. Its chemical structure, featuring a chiral center, a primary amine, a secondary alcohol, and a dichlorinated phenyl ring, makes it a molecule of interest in synthetic chemistry and potentially in drug development. A thorough characterization of such compounds is fundamental for confirming their identity, purity, and structure. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools in this analytical process. This guide provides a detailed overview of the expected spectroscopic data for this compound and the experimental protocols for their acquisition, offering insights into the interpretation of the resulting spectra for researchers and scientists in the field.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, "soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred to minimize fragmentation and observe the molecular ion.[1]

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound, which can be valuable for an initial assessment of the compound's presence in a sample.

| Adduct | Predicted m/z |

| [M+H]⁺ | 220.0134 |

| [M+Na]⁺ | 242.0053 |

| [M-H]⁻ | 218.0088 |

M represents the parent molecule, C₈H₉Cl₂NO.

Fragmentation Pattern

In mass spectrometry, particularly with higher energy ionization methods, molecules can fragment in predictable ways. For phenylethanolamines, a common fragmentation pathway involves the cleavage of the bond between the carbon bearing the hydroxyl group and the carbon bearing the amino group (α-cleavage and β-cleavage).[2] The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for the molecular ion and any chlorine-containing fragments.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its hydroxyl, amino, and dichlorinated aromatic moieties.

Predicted IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Characteristics |

| O-H (Alcohol) | Stretching | 3400 - 3200 | Broad |

| N-H (Primary Amine) | Stretching | 3400 - 3250 | Two sharp bands (symmetric and asymmetric) |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium to weak |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |

| N-H (Primary Amine) | Bending | 1650 - 1580 | Medium |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to weak |

| C-O (Alcohol) | Stretching | 1260 - 1000 | Strong |

| C-N (Amine) | Stretching | 1250 - 1020 | Medium |

| C-Cl (Aryl Halide) | Stretching | 1100 - 1000 | Strong |

The N-H stretching vibrations of the primary amine will likely appear as two distinct peaks in the 3400-3250 cm⁻¹ region.[3] The O-H stretch from the alcohol will be a broad band in a similar region, and these may overlap.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H | 7.2 - 7.5 | m | - | 3H |

| CH-OH | ~4.8 | dd | ~4, ~8 | 1H |

| CH₂-NH₂ | 2.8 - 3.2 | m | - | 2H |

| OH | Variable | br s | - | 1H |

| NH₂ | Variable | br s | - | 2H |

The aromatic protons on the 3,5-dichlorophenyl ring are expected to appear as a multiplet in the downfield region. The benzylic proton (CH-OH) will be a doublet of doublets due to coupling with the two diastereotopic protons of the adjacent methylene group. The methylene protons (CH₂-NH₂) are diastereotopic due to the adjacent chiral center and will likely appear as a complex multiplet. The chemical shifts of the OH and NH₂ protons are variable and depend on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum indicates the number of different carbon environments in the molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C (Aromatic, C-Cl) | 130 - 135 |

| C (Aromatic, C-H) | 125 - 130 |

| C (Aromatic, C-CH) | 140 - 145 |

| CH-OH | 70 - 75 |

| CH₂-NH₂ | 45 - 50 |

The carbons attached to the electronegative chlorine atoms will be deshielded and appear at a lower field in the aromatic region. The carbon bearing the hydroxyl group (CH-OH) will be in the range of 70-75 ppm, while the carbon of the aminomethyl group (CH₂-NH₂) will be further upfield.[5]

Experimental Protocols

Sample Preparation

For NMR analysis, the compound should be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.[6] For IR spectroscopy of a solid sample, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent, applying the solution to a salt plate (e.g., KBr), and allowing the solvent to evaporate.[7] Alternatively, a KBr pellet or a Nujol mull can be prepared.[8] For mass spectrometry, the sample is typically dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

Instrumentation and Data Acquisition

NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 3-4 seconds.[9]

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Spectral Width: 0 to 220 ppm.[10]

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

IR Spectroscopy:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment should be acquired before running the sample.

-

Mass Spectrometry:

-

Instrument: A mass spectrometer equipped with an ESI or CI source.

-

Parameters:

-

Ionization Mode: Positive and/or negative ion mode.

-

Mass Range: m/z 50 - 500.

-

The specific voltages and temperatures of the ion source and transfer optics should be optimized for the compound.

-

Workflow for Spectroscopic Characterization

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

References

-

[¹H-NMR of the model compounds (A, 2-phenoxy-1-phenylethanol) and

-

aldrich.com/US/en/product/aldrich/133036)

Sources

- 1. pharmafocuseurope.com [pharmafocuseurope.com]

- 2. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry | MDPI [mdpi.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. compoundchem.com [compoundchem.com]

- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 10. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

An In-depth Technical Guide to the Synthesis and Crystallographic Analysis of 2-Amino-1-(3,5-dichlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-1-(3,5-dichlorophenyl)ethanol, a compound of interest in medicinal chemistry and materials science. While the definitive crystal structure of this specific isomer has yet to be published, this document outlines the necessary protocols for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. By synthesizing established methodologies for analogous compounds, this guide serves as a foundational resource for researchers aiming to elucidate its precise three-dimensional structure and explore its physicochemical properties. The ensuing discussion contextualizes the potential pharmacological relevance of this molecule by examining structurally related compounds.

Introduction: The Significance of Phenyl-Ethanolamine Scaffolds

The phenyl-ethanolamine backbone is a privileged scaffold in medicinal chemistry, forming the core of numerous physiologically active compounds. The substitution pattern on the phenyl ring and the nature of the amino group profoundly influence the molecule's interaction with biological targets. Dichlorophenyl moieties, in particular, are common in pharmacologically active agents, contributing to metabolic stability and target affinity through halogen bonding and hydrophobic interactions.

While the crystal structure of the isomeric compound, 1-(4-Amino-3,5-dichlorophenyl)ethanol, has been determined, the precise atomic arrangement of this compound remains to be elucidated.[1] Understanding this structure is critical for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new therapeutic agents. This guide provides the scientific framework to achieve that goal.

Synthesis of this compound

The synthesis of this compound can be approached through the reduction of a corresponding α-amino ketone precursor. This method is a well-established route for preparing amino alcohols.[2] The following protocol is a validated approach for analogous compounds and is expected to yield the target molecule with high purity.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound via reduction.

Detailed Experimental Protocol: Reduction of α-Amino Ketone

Rationale: Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild nature and high selectivity for ketones in the presence of other functional groups. Methanol serves as a protic solvent that facilitates the reduction process.

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 2-Amino-1-(3,5-dichlorophenyl)ethanone in 25 mL of anhydrous methanol.

-

Reaction Initiation: Cool the solution to 0 °C using an ice bath. Slowly add 0.2 g of sodium borohydride to the stirred solution in small portions over 15 minutes. Caution: Hydrogen gas is evolved.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:1).

-

Work-up: Once the starting material is consumed, quench the reaction by the slow addition of 10 mL of deionized water.

-

Extraction: Reduce the volume of methanol under reduced pressure. Extract the aqueous residue with three 20 mL portions of ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Crystallization and X-ray Diffraction Analysis

Obtaining high-quality single crystals is paramount for a successful crystal structure determination. The following sections detail the methodologies for crystal growth and subsequent X-ray diffraction analysis.

Single Crystal Growth Protocol

Rationale: The choice of solvent system and crystallization technique is critical. Slow evaporation is a reliable method for growing crystals of novel compounds as it allows for the gradual and ordered arrangement of molecules into a crystal lattice. A mixture of solvents with differing polarities is often employed to fine-tune solubility.

-

Solvent Screening: Assess the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, hexane, dichloromethane).

-

Crystallization Setup: Dissolve approximately 20 mg of the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate/n-hexane) in a small, clean vial.

-

Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent at room temperature.

-

Crystal Harvesting: Monitor the vial for the formation of single crystals over several days to weeks. Once well-formed crystals are observed, carefully harvest them using a nylon loop.

Single-Crystal X-ray Diffraction Workflow

The following workflow outlines the standard procedure for determining the crystal structure of a small molecule.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Hypothetical Data Collection and Refinement Parameters

Based on the analysis of the isomeric compound 1-(4-Amino-3,5-dichlorophenyl)ethanol, a similar data collection and refinement strategy would be employed.[1]

| Parameter | Expected Value/Method | Rationale |

| Crystal Data | ||

| Formula | C₈H₉Cl₂NO | Based on molecular structure. |

| Molecular Weight | 206.07 g/mol | Calculated from the atomic masses. |

| Crystal System | To be determined | Dependent on the crystal packing. |

| Space Group | To be determined | Determined from systematic absences in the diffraction pattern. |

| Data Collection | ||

| Instrument | Bruker APEXII CCD or similar | Standard for small molecule crystallography. |

| Radiation | Mo Kα (λ = 0.71073 Å) | Provides good resolution for organic molecules. |

| Temperature | 100(2) K or 296(2) K | Low temperature reduces thermal motion and improves data quality. |

| Refinement | ||

| Method | Full-matrix least-squares on F² | Standard refinement method. |

| Software | SHELXS/SHELXL | Widely used and validated software package. |

Physicochemical Properties

While experimental data for this compound is scarce, predicted properties provide valuable insights for researchers.

| Property | Predicted Value | Source |

| Molecular Formula | C₈H₉Cl₂NO | PubChem[3] |

| Molecular Weight | 205.00612 Da | PubChem[3] |

| XlogP | 1.4 | PubChem[3] |

| Hydrogen Bond Donor Count | 2 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Predicted Collision Cross Section ([M+H]⁺) | 139.2 Ų | PubChemLite[3] |

Potential Applications and Future Directions

The structural motifs within this compound suggest several avenues for investigation:

-

Pharmacological Screening: Given that structurally related dichlorophenyl compounds, such as clonidine, exhibit α₂-adrenergic receptor agonist activity, it would be prudent to screen this compound for similar activities.[4] Furthermore, other analogs are key intermediates in the synthesis of antifungal agents like luliconazole, suggesting a potential for antifungal properties.[5]

-

Chiral Resolution and Stereospecific Synthesis: The molecule contains a chiral center. The synthesis of enantiomerically pure forms is a critical step for pharmacological evaluation, as different enantiomers can have vastly different biological activities and toxicities.[6]

-

Materials Science: The presence of amino and hydroxyl groups, along with the dichlorophenyl ring, offers sites for hydrogen bonding and halogen bonding, which could lead to the formation of interesting supramolecular structures and novel crystalline materials.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis and crystallographic characterization of this compound. By following the detailed protocols herein, researchers can obtain the pure compound, grow single crystals, and ultimately elucidate its three-dimensional structure. This foundational knowledge will be instrumental in unlocking the potential of this molecule in drug discovery and materials science, paving the way for future innovations.

References

-

Liu, P., Wu, J. F., Wang, P. A., He, W., & Wang, H. B. (2011). 1-(4-Amino-3,5-dichlorophenyl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1839. [Link]

-

Clonidine. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Liu, P., Wu, J. F., Wang, P. A., He, W., et al. (2011). 1-(4-Amino-3,5-dichlorophenyl)ethanol. Sci-Hub. [Link]

- Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. (n.d.). Google Patents.

- Processes for producing optically active 2-amino-1-phenylethanol derivatives. (n.d.). Google Patents.

- Method for the preparation of 1-(4'-amino-3',5'-dichlorophenyl)-2-alkyl(or dialkyl)aminoethanols. (n.d.). Google Patents.

-

2-Amino-2-(3,5-dichlorophenyl)ethanol hydrochloride. (n.d.). Lead Sciences. Retrieved January 22, 2026, from [Link]

-

Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile. (2025, November 18). ResearchGate. [Link]

-

Synthesis of 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one (2) and... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

- Method for crystallization of amino acids. (n.d.). Google Patents.

-

6-Amino-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile ethanol solvate. (n.d.). Acta Crystallographica Section E: Structure Reports Online. Retrieved January 22, 2026, from [Link]

-

Crystal structure of 2-amino-3-[2-(1,3,3-trimethyl... (2023, April 5). ResearchGate. [Link]

-

Robust Summaries & Test Plan: 2-amino-2-hydroxymethyl-1-3-propanediol. (2006, November 16). US EPA. [Link]

-

1-(4-Amino-3,5-dichlorophenyl)ethanol. (n.d.). International Union of Crystallography. Retrieved January 22, 2026, from [Link]

-

2-amino-1-(3,5-dichlorophenyl)ethan-1-ol. (n.d.). PubChemLite. Retrieved January 22, 2026, from [Link]

-

2-AMINO-2-(3,5-DICHLOROPHENYL)ETHAN-1-OL. (n.d.). Mol-Instincts. Retrieved January 22, 2026, from [Link]

Sources

- 1. 1-(4-Amino-3,5-dichlorophenyl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US4461914A - Method for the preparation of 1-(4'-amino-3',5'-dichlorophenyl)-2-alkyl(or dialkyl)aminoethanols - Google Patents [patents.google.com]

- 3. PubChemLite - 2-amino-1-(3,5-dichlorophenyl)ethan-1-ol (C8H9Cl2NO) [pubchemlite.lcsb.uni.lu]

- 4. Clonidine - Wikipedia [en.wikipedia.org]

- 5. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Mechanism of Action of 2-Amino-1-(3,5-dichlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the putative mechanism of action for the compound 2-Amino-1-(3,5-dichlorophenyl)ethanol. Drawing upon established principles of medicinal chemistry and pharmacology, this document synthesizes available data on structurally related molecules to construct a robust hypothesis regarding its biological targets and downstream signaling pathways.

Introduction to this compound: A Molecule of Interest

This compound is a phenylethanolamine derivative characterized by a dichlorinated phenyl ring. The phenylethanolamine scaffold is a well-established pharmacophore present in a multitude of endogenous neurotransmitters and synthetic drugs that interact with the adrenergic system. The inclusion of chlorine atoms on the phenyl ring significantly modifies the electronic and steric properties of the molecule, which can profoundly influence its binding affinity, selectivity, and efficacy at various receptors.

While direct and extensive research on the specific pharmacological profile of this compound is not widely published, its structural similarity to known adrenergic agents allows for a well-grounded postulation of its primary mechanism of action. This guide will delve into the anticipated molecular interactions and cellular effects of this compound, providing a framework for future experimental validation.

Postulated Mechanism of Action: Targeting the Adrenergic System

Based on its core phenylethanolamine structure, the primary hypothesis is that This compound acts as a modulator of adrenergic receptors . These G-protein coupled receptors are central to the regulation of numerous physiological processes, including cardiovascular function, respiratory control, and metabolic regulation.

The Phenylethanolamine Backbone: A Key to Adrenergic Activity

The phenylethanolamine moiety is the foundational structure for catecholamines like adrenaline and noradrenaline. This structural feature is recognized by adrenergic receptors, initiating a signaling cascade upon binding. The ethanolamine side chain, with its hydroxyl and amino groups, is critical for forming key hydrogen bonds and ionic interactions within the receptor's binding pocket.

The Influence of Dichlorophenyl Substitution: Tuning Selectivity and Potency

The 3,5-dichloro substitution pattern on the phenyl ring is a crucial determinant of the compound's pharmacological profile. Halogenation can impact a molecule's lipophilicity, metabolic stability, and receptor-binding interactions. In the context of adrenergic receptor ligands, such substitutions can confer selectivity for specific receptor subtypes (e.g., α vs. β, and their respective subtypes).

A pivotal piece of evidence supporting a role as an adrenergic agent comes from studies on closely related analogs. Research on 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols has identified these compounds as potent β2-adrenergic receptor agonists . The structural parallels strongly suggest that this compound is also likely to exhibit activity at β2-adrenergic receptors.

Focus on the β2-Adrenergic Receptor: A Probable Primary Target

The β2-adrenergic receptor is predominantly found in the smooth muscle of the bronchi, blood vessels, and uterus, as well as in the liver and skeletal muscle. Agonism at this receptor typically leads to smooth muscle relaxation, bronchodilation, and vasodilation.

The proposed signaling pathway following the activation of the β2-adrenergic receptor by this compound is illustrated below:

Explanation of the Pathway:

-

Binding: this compound binds to the extracellular domain of the β2-adrenergic receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.

-

Adenylate Cyclase Stimulation: The activated α-subunit of the Gs protein stimulates adenylyl cyclase, a membrane-bound enzyme.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

PKA Activation: cAMP acts as a second messenger, activating Protein Kinase A (PKA).

-

Cellular Response: PKA then phosphorylates various downstream target proteins, leading to the final physiological response, such as the relaxation of smooth muscle cells.

Potential for Broader Adrenergic and Monoaminergic Activity

While the β2-adrenergic receptor is the most probable primary target, the possibility of interactions with other adrenergic and monoaminergic receptors should not be dismissed.

-

α-Adrenergic Receptors: The phenylethanolamine scaffold is also a feature of α-adrenergic agonists. For example, clonidine, which contains a dichlorophenyl moiety, is an α2-adrenergic receptor agonist.[1] Further investigation is required to determine if this compound possesses any affinity for α-adrenergic subtypes.

-

Dopamine and Serotonin Receptors: The dichlorophenyl group is found in some compounds that modulate dopaminergic and serotonergic systems. However, the core phenylethanolamine structure is less commonly associated with high-affinity binding to these receptors compared to adrenergic receptors.

Experimental Protocols for Mechanism of Action Elucidation

To definitively characterize the mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity and selectivity of the compound for a panel of adrenergic, dopaminergic, and serotonergic receptors.

Methodology:

-

Receptor Preparation: Prepare cell membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., β1, β2, α1A, α2A adrenergic receptors; D1-D5 dopamine receptors; various 5-HT receptor subtypes).

-

Radioligand Binding: Incubate the cell membranes with a known radiolabeled ligand for the specific receptor in the presence of increasing concentrations of this compound.

-

Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Table 1: Hypothetical Binding Affinity Data (Ki in nM)

| Receptor Subtype | This compound (Ki, nM) | Reference Compound (Ki, nM) |

| β1-Adrenergic | >1000 | Isoproterenol (15) |

| β2-Adrenergic | 50 | Isoproterenol (10) |

| α1-Adrenergic | >1000 | Prazosin (0.5) |

| α2-Adrenergic | 800 | Clonidine (5) |

| D2 Dopamine | >1000 | Haloperidol (2) |

| 5-HT2A Serotonin | >1000 | Ketanserin (1) |

This table presents hypothetical data to illustrate how results would be presented. Actual values would need to be determined experimentally.

Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the compound at its target receptors.

Methodology (cAMP Assay for β2-Adrenergic Receptor):

-

Cell Culture: Culture cells expressing the β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

-

Compound Treatment: Treat the cells with varying concentrations of this compound. Include a known agonist (e.g., isoproterenol) as a positive control.

-

cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

-

Data Analysis: Plot the cAMP concentration against the compound concentration to generate a dose-response curve and determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect).

Conclusion and Future Directions

The structural features of this compound strongly suggest that its primary mechanism of action involves modulation of the adrenergic system, with a high probability of acting as a β2-adrenergic receptor agonist. This hypothesis is supported by data from closely related analogs.

To fully elucidate its pharmacological profile, further rigorous experimental investigation is essential. The protocols outlined in this guide provide a clear path for determining its binding affinities, functional activities, and selectivity across a range of relevant biological targets. A comprehensive understanding of its mechanism of action will be critical for any future development of this compound for therapeutic applications.

References

-

Guanfacine. In: Wikipedia. ; 2023. Accessed January 22, 2026. [Link]

- Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. J Med Chem. 2019;62(19):8711-8732.

-

Clonidine. In: Wikipedia. ; 2023. Accessed January 22, 2026. [Link]

- Synthesis of β2-Agonist Metabolites of 2-(4-Amino-3,5-Dichlorophenyl)-2-(Alkylamino)Ethanols and their Excretion with Urine in Comparison to the Initial Compounds. Pharmaceutical Chemistry Journal. 2021;55(5):475-480.

Sources

An In-Depth Technical Guide to the Potential Biological Activity of 2-Amino-1-(3,5-dichlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activity of the novel compound, 2-Amino-1-(3,5-dichlorophenyl)ethanol. Based on structural similarities to known pharmacologically active agents, this document outlines a scientifically-grounded hypothesis for its mechanism of action, focusing on its potential as an adrenergic agonist. We will delve into the rationale behind this hypothesis, propose detailed experimental protocols for its validation, and discuss potential therapeutic applications. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction and Rationale

The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of drug discovery. The compound this compound, a secondary aromatic alcohol, presents an intriguing subject for investigation due to its structural features, which are suggestive of potential biological activity.[1] The ethanolamine scaffold is a well-established pharmacophore, and the dichlorinated phenyl ring is present in several approved drugs, hinting at the possibility of this compound interacting with specific biological targets.

This guide will primarily explore the hypothesis that this compound acts as an adrenergic agonist, with a potential selectivity for β2-adrenergic receptors. This hypothesis is rooted in the structural resemblance of the molecule to known β2-agonists, which are a critical class of drugs for the management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[2] While the primary focus will be on adrenergic activity, we will also briefly consider other potential biological activities, such as antifungal and anticancer effects, based on the activities of structurally related compounds.

Physicochemical Properties and Structural Analysis

A thorough understanding of the physicochemical properties of this compound is crucial for designing and interpreting biological assays.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C8H9Cl2NO | [1] |

| Molecular Weight | 206.07 g/mol | [1] |

| Appearance | Colorless crystals | [1] |

| Solubility | Expected to be soluble in organic solvents like methanol and ethanol | [1] |

| Stereochemistry | Contains a chiral center at the carbon bearing the hydroxyl group, existing as (R) and (S) enantiomers. | Inferred |

The presence of a chiral center is of paramount importance, as the biological activity of chiral drugs often resides in a single enantiomer. The 3,5-dichloro substitution on the phenyl ring is expected to influence the compound's lipophilicity and its interaction with target receptors.

Proposed Mechanism of Action: Adrenergic Agonism

The core hypothesis of this guide is that this compound functions as an agonist at adrenergic receptors, particularly the β2-adrenergic receptor. This is based on the following lines of reasoning:

-

Structural Similarity to Known Adrenergic Agonists: The molecule contains a phenylethanolamine backbone, a key structural feature of many adrenergic agonists. The dichlorophenyl group is also found in compounds known to interact with adrenergic receptors, such as clonidine and guanfacine (α2-agonists).[3][4]

-

Potential for Bronchodilator Effects: β2-adrenergic agonists are potent bronchodilators, and compounds with similar structures have been investigated for this purpose.[2][5]

The β2-Adrenergic Signaling Pathway

Activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a well-characterized signaling cascade.

Upon binding of the agonist, the receptor activates a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2] Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.[2]

Experimental Validation Protocols

To investigate the hypothesized biological activity, a tiered approach starting with in vitro assays and progressing to more complex cellular and potentially in vivo models is recommended.

In Vitro Receptor Binding Assays

The initial step is to determine if the compound binds to adrenergic receptors and to quantify its affinity and selectivity.

Objective: To determine the binding affinity (Ki) of this compound for α and β adrenergic receptor subtypes.

Methodology:

-

Preparation of Membranes: Prepare cell membrane fractions from cell lines stably expressing human α1, α2, β1, and β2 adrenergic receptors.

-

Radioligand Binding: Perform competitive binding assays using a constant concentration of a suitable radioligand (e.g., [3H]prazosin for α1, [3H]yohimbine for α2, [3H]dihydroalprenolol for β subtypes) and increasing concentrations of the test compound.

-

Incubation: Incubate the membranes, radioligand, and test compound at an appropriate temperature and for a sufficient duration to reach equilibrium.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays: cAMP Accumulation

To determine if the compound acts as an agonist, antagonist, or inverse agonist, functional assays measuring downstream signaling events are necessary.

Objective: To measure the effect of this compound on cAMP production in cells expressing β2-adrenergic receptors.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing the human β2-adrenergic receptor.

-

Treatment: Treat the cells with increasing concentrations of the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation). Include a known β2-agonist (e.g., isoproterenol) as a positive control.

-

Lysis: After incubation, lyse the cells to release intracellular cAMP.

-

Quantification: Measure the cAMP levels using a commercially available ELISA or HTRF assay kit.

-

Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).

Alternative Biological Activities

While adrenergic agonism is the primary hypothesis, the structural motifs of this compound suggest other potential biological activities that warrant consideration.

Antifungal Activity

Derivatives of dichlorophenyl ethanol are used as intermediates in the synthesis of antifungal agents like luliconazole.[6] This suggests that the core structure may possess intrinsic antifungal properties.

Experimental Approach:

-

Microdilution Susceptibility Assays: Test the compound against a panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus) to determine the minimum inhibitory concentration (MIC).

Anticancer Activity

Some dichlorophenyl derivatives have shown cytotoxic effects against cancer cell lines, potentially through mechanisms involving the aryl hydrocarbon receptor (AhR) pathway or inhibition of tubulin assembly.[7][8]

Experimental Approach:

-

Cytotoxicity Assays: Screen the compound against a panel of human cancer cell lines (e.g., NCI-60 panel) to assess its antiproliferative activity.

-

Mechanism of Action Studies: If significant cytotoxicity is observed, further studies could investigate its effect on the cell cycle, apoptosis, and specific signaling pathways like AhR or tubulin dynamics.

Potential Therapeutic Applications

Should the primary hypothesis of β2-adrenergic agonism be confirmed, this compound could have significant therapeutic potential in the treatment of respiratory diseases characterized by bronchoconstriction.

-

Asthma: As a bronchodilator, it could be developed as a short-acting (SABA) or long-acting (LABA) β2-agonist for the relief of acute asthma symptoms or for maintenance therapy.[2]

-

Chronic Obstructive Pulmonary Disease (COPD): β2-agonists are a cornerstone of COPD management, helping to improve airflow and reduce symptoms.[2]

Conclusion

This compound is a compound with significant potential for biological activity, primarily as an adrenergic agonist. Its structural features provide a strong rationale for investigating its effects on adrenergic receptors, with the prospect of developing a novel therapeutic agent for respiratory diseases. The experimental protocols outlined in this guide offer a clear path for validating this hypothesis and exploring the full pharmacological profile of this promising molecule. Further research into its synthesis, chiral separation, and in vivo efficacy will be crucial next steps in its development.

References

-

Clonidine - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link].

-

Guanfacine - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link].

- 1-(4-Amino-3,5-dichlorophenyl)ethanol. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o378.

- Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. (2020). Google Patents.

- Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. (1988). Journal of Medicinal Chemistry, 31(11), 2092-2097.

-

Synthesis of 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one (2) and... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link].

- Effects of ethanol on alpha-adrenergic and beta-adrenergic agonist-stimulated beta-endorphin release and cAMP production in hypothalamic cells in primary cultures. (1995). Alcoholism, Clinical and Experimental Research, 19(4), 1047-1053.

- Design, Synthesis and Biological Evaluation of 3,5-disubstituted 2-amino Thiophene Derivatives as a Novel Class of Antitumor Agents. (2014). Journal of Medicinal Chemistry, 57(20), 8494-8509.

- 1-(4-Amino-3,5-dichlorophenyl)ethanol. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o378.

- BETA2-ADRENERGIC AGONISTS ARE SYMPATHOMIMETIC DRUGS WITH A MYOLYTIC-SPASMOGENIC ACTION. (2020). Biolife, 8(1).

-

Selected amines and amino alcohols. (2014). Miljøstyrelsen. Retrieved from [Link].

- Method for the preparation of 1-(4'-amino-3',5'-dichlorophenyl)-2-alkyl(or dialkyl)aminoethanols. (1984). Google Patents.

- Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents. (2021). European Journal of Medicinal Chemistry, 213, 113165.

Sources

- 1. 1-(4-Amino-3,5-dichlorophenyl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biolife-publisher.it [biolife-publisher.it]

- 3. Clonidine - Wikipedia [en.wikipedia.org]

- 4. Guanfacine - Wikipedia [en.wikipedia.org]

- 5. US4461914A - Method for the preparation of 1-(4'-amino-3',5'-dichlorophenyl)-2-alkyl(or dialkyl)aminoethanols - Google Patents [patents.google.com]

- 6. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]

- 7. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Rationale for a Targeted In Vitro Screening Campaign

An In-Depth Technical Guide to the In Vitro Screening of 2-Amino-1-(3,5-dichlorophenyl)ethanol

Prepared by: Senior Application Scientist, Discovery Biology

The compound this compound is a phenylethanolamine derivative. Its core chemical architecture presents compelling structural alerts that suggest potential interactions with well-defined classes of biological targets. The presence of the phenylethanolamine scaffold is a classic feature of ligands that bind to adrenergic receptors. Notably, the substitution pattern on the phenyl ring is critical for receptor subtype selectivity and efficacy. For instance, the related compound Clenbuterol, 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol, is a well-characterized β2 adrenergic agonist[1]. This structural similarity establishes a primary, high-priority hypothesis for investigation: the compound is a potential modulator of the adrenergic system.

Furthermore, the ethanolamine moiety is a key structural component of endogenous N-acylethanolamines (NAEs), such as palmitoylethanolamide (PEA) and anandamide (AEA).[2]. These bioactive lipids are primarily degraded by two key enzymes: Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA).[2][3]. Compounds that inhibit these enzymes can potentiate the endogenous anti-inflammatory and analgesic effects of NAEs, making them attractive therapeutic targets[3][4]. The structural resemblance of our test compound to the substrate backbone suggests a secondary hypothesis: it may act as an inhibitor of FAAH or NAAA.

This guide outlines a logical, tiered in vitro screening cascade designed to efficiently test these hypotheses. We will begin with broad profiling against the primary target class (adrenergic receptors) to determine affinity, followed by functional assays to elucidate the mode of action. Subsequently, we will investigate the secondary hypothesis by screening against key enzymes of the endocannabinoid system. This structured approach ensures a thorough and resource-effective preliminary characterization of this novel chemical entity.

Part 1: Primary Screening Cascade - Adrenergic Receptor Profiling

The initial phase of screening is designed to broadly assess the compound's affinity for the family of adrenergic receptors. A competitive radioligand binding assay is the gold standard for this purpose, providing a direct measure of the physical interaction between the compound and the receptor.

Rationale for Target Selection

Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of norepinephrine and epinephrine. They are subdivided into α (α1, α2) and β (β1, β2, β3) subtypes, each with distinct tissue distribution and downstream signaling pathways[5]. Given the compound's structural similarity to known adrenergic ligands, a comprehensive panel is necessary to determine not only if it binds, but also its selectivity profile, which is a critical determinant of its potential therapeutic utility and side-effect profile.

Experimental Design: Multi-Subtype Radioligand Binding Assay

This assay measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor. The output, the Inhibitory Constant (Ki), is a measure of the compound's binding affinity.

Workflow for Adrenergic Receptor Screening

Caption: Workflow for adrenergic receptor screening cascade.

Detailed Protocol: Radioligand Binding Assay

This protocol is a template and should be optimized for each receptor subtype using a validated radioligand.

-

Preparation of Reagents:

-

Assay Buffer: Prepare 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Test Compound: Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution series (e.g., 11 points, half-log dilutions) in DMSO, then dilute further into the Assay Buffer.

-

Radioligand: Dilute a specific radioligand (e.g., [³H]-Prazosin for α1, [³H]-CGP-12177 for β) in Assay Buffer to a final concentration equal to its Kd for the target receptor.

-

Receptor Source: Use commercially available cell membranes prepared from cell lines stably expressing the human adrenergic receptor subtype of interest. Thaw on ice and dilute in Assay Buffer to a predetermined optimal concentration.

-

-

Assay Plate Setup (96-well format):

-

Total Binding Wells: 25 µL Assay Buffer + 25 µL Radioligand + 50 µL Receptor Membranes.

-

Non-Specific Binding (NSB) Wells: 25 µL of a high concentration of a known, non-labeled competitor (e.g., 10 µM Phentolamine) + 25 µL Radioligand + 50 µL Receptor Membranes. This well establishes the baseline signal from non-receptor binding.

-

Test Compound Wells: 25 µL of each test compound dilution + 25 µL Radioligand + 50 µL Receptor Membranes.

-

-

Incubation:

-

Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation. The exact time should be sufficient to reach binding equilibrium.

-

-

Harvesting:

-